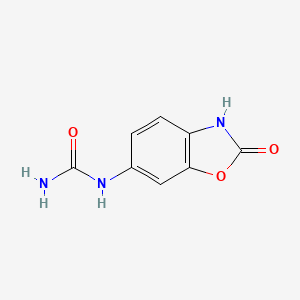
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- is a compound that belongs to the class of benzoxazoles. Benzoxazoles are bicyclic planar molecules that have significant importance in synthetic organic chemistry, medicinal chemistry, and industrial applications. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-, typically involves the use of 2-aminophenol as a precursor. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to be efficient and environmentally friendly, allowing for large-scale production of the compound with high purity and yield .
化学反応の分析
Types of Reactions
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst. These reactions are typically carried out at moderate temperatures (e.g., 50°C) to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other benzoxazole derivatives.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological research.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it can induce apoptosis (programmed cell death) by targeting specific signaling pathways. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
Similar compounds to Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- include:
- Urea, (5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)-
- Urea, (5-chloro-2,3-dihydro-3-methyl-2-oxo-6-benzoxazolyl)-
Uniqueness
What sets Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- apart from its similar compounds is its specific substitution pattern on the benzoxazole ring, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
81110-79-4 |
|---|---|
分子式 |
C8H7N3O3 |
分子量 |
193.16 g/mol |
IUPAC名 |
(2-oxo-3H-1,3-benzoxazol-6-yl)urea |
InChI |
InChI=1S/C8H7N3O3/c9-7(12)10-4-1-2-5-6(3-4)14-8(13)11-5/h1-3H,(H,11,13)(H3,9,10,12) |
InChIキー |
ZBOYCVVPACPLDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1NC(=O)N)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


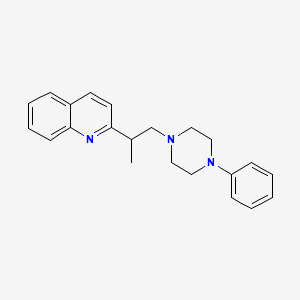
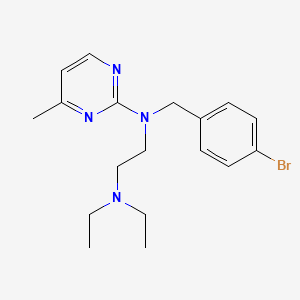

![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
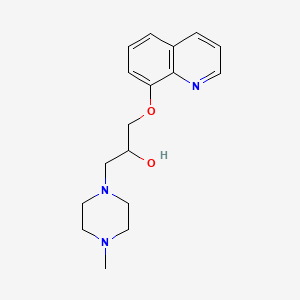
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
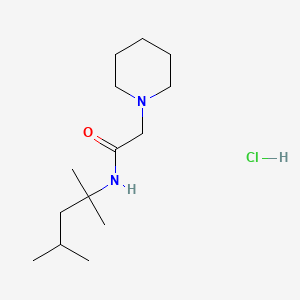
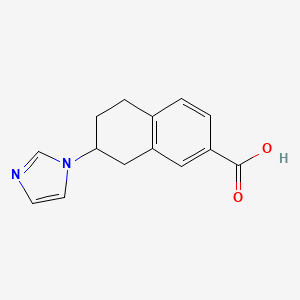
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
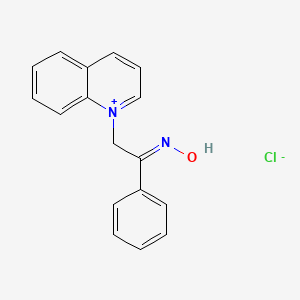
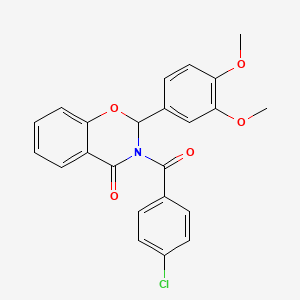
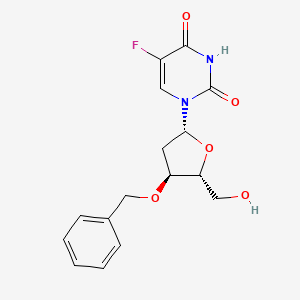
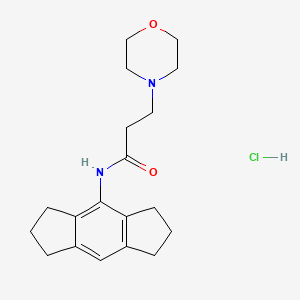
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)
